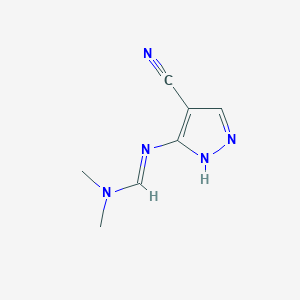
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide (AMBS) is a sulfonamide derivative that has been extensively studied for its potential use as a biological probe. It is a small molecule that has been shown to selectively bind to carbonic anhydrase IX (CAIX), a transmembrane protein that is overexpressed in several types of cancer cells. AMBS has been shown to inhibit the catalytic activity of CAIX, leading to a decrease in intracellular pH and inducing cell death in cancer cells.
Mecanismo De Acción
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAIX by N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide leads to a decrease in intracellular pH, which can induce cell death in cancer cells.
Biochemical and physiological effects:
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. In addition, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide in lab experiments is its selectivity for CAIX, which allows for specific targeting of cancer cells that overexpress this protein. However, one limitation of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness as a therapeutic agent for cancer.
Direcciones Futuras
1. Development of more potent CAIX inhibitors based on the structure of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.
2. Investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease.
3. Development of new imaging agents based on N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide for the detection of CAIX in cancer cells.
4. Combination therapy using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide and other CAIX inhibitors for the treatment of cancer.
5. Investigation of the potential use of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide as a diagnostic tool for the detection of CAIX in cancer cells.
Métodos De Síntesis
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-3-methylbutanol in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been used as a tool to study the role of CAIX in cancer cells. It has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has also been used to study the mechanism of action of CAIX inhibitors and to develop new CAIX-targeted therapies for cancer.
Propiedades
IUPAC Name |
N-(2-amino-3-methylbutyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8(2)11(12)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRXQQKWYKJJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)



![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2911593.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)

![7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2911597.png)
![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)